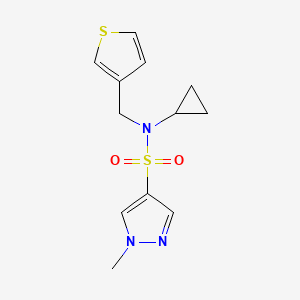
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H15N3O2S2 and its molecular weight is 297.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Chemical Synthesis and COX-2 Inhibition
Early studies on sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds similar to the specified chemical structure, have primarily focused on their ability to inhibit cyclooxygenase-2 (COX-2). These compounds were synthesized and evaluated for their COX-2 inhibition capabilities, leading to the identification of potent inhibitors for potential treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antibacterial and Antimicrobial Properties
Research on novel heterocyclic compounds containing a sulfonamido moiety has shown their suitability as antibacterial agents. The synthesis of these compounds aimed at developing new antibacterial drugs with high activity levels (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Analgesic Activities
Anticancer Properties
Some derivatives have been synthesized to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for various biological activities, showing promising results in terms of anti-inflammatory and analgesic properties, with minimal tissue damage compared to controls (Küçükgüzel et al., 2013).
Analgesic and Antioxidant Effects
The synthesis of pyrazoline benzensulfonamides aimed at creating compounds with low cytotoxicity that could act as carbonic anhydrase and acetylcholinesterase inhibitors. These compounds were evaluated for their bioactivities, demonstrating potential therapeutic applications due to their enzyme inhibition capabilities (Ozgun et al., 2019).
Carbonic Anhydrase Inhibition
Inhibition of Human Erythrocyte Carbonic Anhydrase Isozymes
Metal complexes of pyrazole-based sulfonamide have been synthesized and investigated for their ability to inhibit human erythrocyte carbonic anhydrase isozymes I and II. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating diseases associated with carbonic anhydrase (Büyükkıdan et al., 2017).
Multireceptor Profile
Selective 5-HT7 Receptor Antagonism
N-alkylation of the sulfonamide moiety in certain arylsulfonamide derivatives has shown potential for the design of selective 5-HT7 receptor ligands or multifunctional agents. This approach can lead to compounds with distinct antidepressant-like and pro-cognitive properties, offering insights into their therapeutic potential for CNS disorders (Canale et al., 2016).
Properties
IUPAC Name |
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-14-8-12(6-13-14)19(16,17)15(11-2-3-11)7-10-4-5-18-9-10/h4-6,8-9,11H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJCKNZEWKPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)
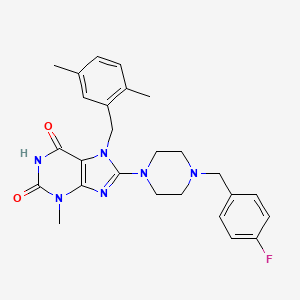
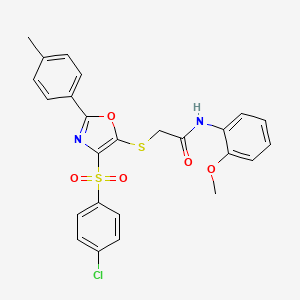
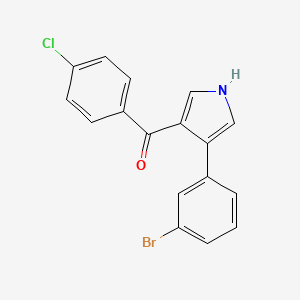
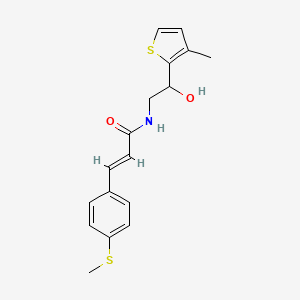
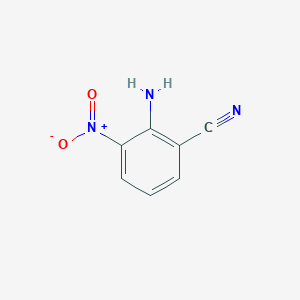
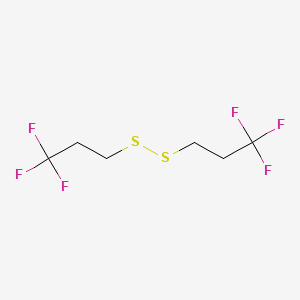
![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)
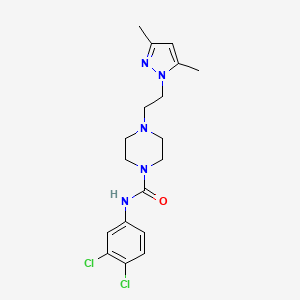
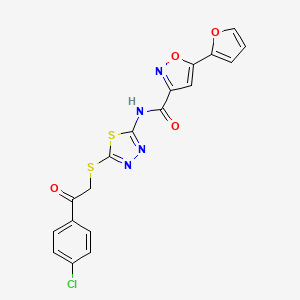
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2612147.png)

![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)

